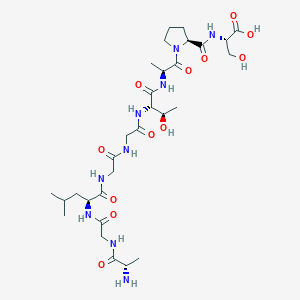
N-(9-Oxo-9H-thioxanthen-2-YL)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-Oxo-9H-thioxanthen-2-YL)butanamide is a chemical compound that belongs to the thioxanthone family. Thioxanthones are known for their photophysical and photochemical properties, making them valuable in various scientific and industrial applications. This compound, in particular, has garnered attention for its potential use as a photoinitiator in polymerization processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Oxo-9H-thioxanthen-2-YL)butanamide typically involves the reaction of thioxanthone derivatives with butanamide. One common method includes the aza-Michael addition reaction, where thioxanthone derivatives react with butanamide under controlled conditions to form the desired product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques like recrystallization and chromatography to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(9-Oxo-9H-thioxanthen-2-YL)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
N-(9-Oxo-9H-thioxanthen-2-YL)butanamide has a wide range of scientific research applications:
Chemistry: Used as a photoinitiator in polymerization processes, particularly in the formation of photopolymerized networks.
Biology: Investigated for its potential use in biological imaging due to its photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Wirkmechanismus
The mechanism of action of N-(9-Oxo-9H-thioxanthen-2-YL)butanamide primarily involves its role as a photoinitiator. Upon exposure to light, the compound absorbs photons and undergoes a photochemical reaction, generating reactive species such as free radicals. These reactive species then initiate the polymerization of monomers, leading to the formation of polymer networks. The molecular targets and pathways involved include the activation of carbonyl groups and the generation of radical intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(9-Oxo-9H-thioxanthen-2-yl)acrylamide: Another thioxanthone derivative used as a photoinitiator.
2-Isopropylthioxanthone: Known for its high efficiency as a photoinitiator in various polymerization processes.
Ethyl 9-oxo-9H-thioxanthene-2-carboxylate: Used in similar applications but with different photophysical properties.
Uniqueness
N-(9-Oxo-9H-thioxanthen-2-YL)butanamide stands out due to its specific structural features that enhance its photoinitiating capabilities. Its unique combination of thioxanthone and butanamide moieties allows for efficient light absorption and radical generation, making it highly effective in initiating polymerization reactions under various conditions .
Eigenschaften
CAS-Nummer |
854161-35-6 |
|---|---|
Molekularformel |
C17H15NO2S |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
N-(9-oxothioxanthen-2-yl)butanamide |
InChI |
InChI=1S/C17H15NO2S/c1-2-5-16(19)18-11-8-9-15-13(10-11)17(20)12-6-3-4-7-14(12)21-15/h3-4,6-10H,2,5H2,1H3,(H,18,19) |
InChI-Schlüssel |
OAEIABSGCJKCJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B14182739.png)

![N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide](/img/structure/B14182751.png)


![1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one](/img/structure/B14182765.png)

![4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14182773.png)
![N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine](/img/structure/B14182774.png)

![6-(4-Chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14182781.png)

